molecular formula C12H24N2O8 B1407126 2-(3-Aminooxetan-3-yl)ethanol hemioxalate CAS No. 1523618-22-5

2-(3-Aminooxetan-3-yl)ethanol hemioxalate

Cat. No. B1407126
CAS RN: 1523618-22-5
M. Wt: 324.33 g/mol
InChI Key: BLHWKHZGQDLSFG-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)ethanol hemioxalate is a chemical compound with the CAS Number: 1523618-22-5 . It has a molecular weight of 324.33 and is used in scientific research due to its unique properties for various applications, including drug delivery systems, catalysis, and organic synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Fluorescent Probe Development

A study by Fang et al. (2014) explored a rhodamine-azacrown derivative related to 2-(3-Aminooxetan-3-yl)ethanol hemioxalate. This derivative was found to respond to Al³⁺ and Fe³⁺ ions in ethanol-water solutions. It demonstrated selective response to Al³⁺ in acetonitrile and bound to the cation in different modes depending on the solvent. This suggests potential applications in the development of fluorescent probes for specific metal ions (Fang et al., 2014).

2. Antiamnestic and Antihypoxic Activities

Ono et al. (1995) investigated derivatives of 2-(2-Aminoethoxy)-1-hydroxyethyl, a compound structurally related to this compound, for their antiamnestic (AA) and antihypoxic (AH) activities. They found that certain derivatives showed promising AA and AH activity profiles, indicating potential applications in treating conditions like amnesia and hypoxia (Ono et al., 1995).

3. Chemical Structure Analysis

Di (2010) conducted a study involving a compound similar to this compound, focusing on its crystal structure. This research highlights the importance of such compounds in understanding intermolecular interactions and molecular structures, which is crucial for designing new materials and drugs (Di, 2010).

4. Polymerization Processes

Ogasawara et al. (2001) studied the polymerization process of 3-aminopropyltriethoxy silane, which releases ethanol, a reaction relevant to the compound . Their findings contribute to understanding the kinetics of such reactions, which is significant in the field of materials science (Ogasawara et al., 2001).

5. Novel Compound Synthesis

Shafi et al. (2021) focused on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using an ethanol-derived compound. This study is essential for developing new compounds with potential industrial applications (Shafi et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if ingested, in contact with skin, if it gets in the eyes, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-(3-aminooxetan-3-yl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO2.C2H2O4/c2*6-5(1-2-7)3-8-4-5;3-1(4)2(5)6/h2*7H,1-4,6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHWKHZGQDLSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)N.C1C(CO1)(CCO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminooxetan-3-yl)ethanol hemioxalate
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2-(3-Aminooxetan-3-yl)ethanol hemioxalate

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